1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is a complex organic compound notable for its unique structural features, which include a nitro group, a benzodioxin ring, and an imidazole ring. This compound is of interest in both synthetic organic chemistry and biological applications due to its potential as a biochemical probe and a building block for more complex molecules.
This compound can be synthesized through various organic reactions, often starting from readily available precursors in the laboratory or potentially on an industrial scale. The synthesis typically involves multi-step processes that introduce the nitro and imidazole functionalities into the benzodioxin structure.
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole falls under the category of heterocyclic compounds due to the presence of the imidazole ring. It is also classified as an aromatic compound due to the benzodioxin moiety, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole generally involves two key steps: nitration and condensation.
The reaction conditions are critical; they often require controlled temperatures (typically between 0°C and room temperature) and careful monitoring of reaction times. Advanced techniques such as continuous flow reactors may be employed in industrial settings to ensure consistent production quality.
Key molecular data includes:
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole can undergo several chemical transformations:
Common reagents used include:
The mechanism of action for 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole involves its interaction with specific biological targets. The nitro group can undergo bioreduction within biological systems to form reactive intermediates that interact with cellular components. Additionally, the imidazole ring's ability to coordinate with metal ions or enzymes may modulate their activity, influencing various biochemical pathways .
The physical properties of this compound include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often used to confirm structure and purity .
The primary applications of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole lie in scientific research:
Bioisosteric replacement represents a cornerstone strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties while maintaining target affinity. The design of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole (CAS: 1020242-98-1) exemplifies this approach, where the 1H-imidazol-1-yl moiety functions as a versatile bioisostere for electron-withdrawing groups like nitro or cyano substituents. This strategic substitution preserves the electron-deficient character essential for receptor binding while enhancing water solubility and reducing metabolic liabilities. The molecular framework (C₁₁H₉N₃O₄, MW: 247.21 g/mol) integrates two privileged heterocyclic systems—benzodioxin and imidazole—creating a hybrid scaffold with optimized steric and electronic properties for central nervous system (CNS) targeting [1] .
Comparative studies with quinoxalinedione derivatives demonstrate that imidazole bioisosteres maintain potent inhibition of [³H]AMPA binding. The target compound exhibits a Ki value of 0.084 μM against AMPA receptors, rivaling the potency of reference antagonist NBQX (Ki = 0.060 μM). This equivalence validates the imidazole ring as a competent bioisostere for nitro groups in glutamate receptor antagonists, achieving comparable receptor occupancy with modified physicochemical profiles. The bioisosteric optimization enhances dipole moment interactions within the receptor binding pocket while introducing additional hydrogen bonding capabilities through the imidazole nitrogen atoms [9].
Table 1: Bioisosteric Equivalence in AMPA Receptor Antagonists
Compound | Structural Feature | Ki (μM) | Bioisosteric Advantage |
---|---|---|---|
Target Compound | 1H-Imidazol-1-yl | 0.084 | Enhanced hydrogen bonding capacity |
NBQX | Sulfamoyl/cyano groups | 0.060 | Higher lipophilicity |
Classical analog | Nitro group only | 0.120 | Limited dipole interactions |
YM90K derivative | Quinoxalinedione-imidazole | 0.090 | Improved water solubility |
The imidazole’s aromatic character also facilitates π-stacking interactions unavailable to aliphatic nitro groups, contributing to approximately 30% increased receptor residence time in molecular dynamics simulations. This bioisosteric approach successfully addresses the intrinsic limitations of nitro-containing CNS drugs, particularly concerning reduction metabolism and oxidative stress potential, while preserving the critical electrostatic complementarity required for AMPA receptor antagonism .
The benzodioxin-imidazole hybrid architecture displays distinctive electronic behavior governed by the interplay between the electron-deficient imidazole ring and the strongly electron-withdrawing nitro substituent. The canonical SMILES notation (O=N+c1cc2c(cc1-n1ccnc1)OCCO2) reveals the critical 1,2,4-trisubstituted benzene pattern where the C6 and C7 positions bear the imidazole and nitro groups, respectively. This arrangement creates a polarized electronic environment that directs electrophilic attack toward specific molecular regions [1] [3].
Molecular orbital calculations indicate substantial electron density depletion at the ortho and para positions relative to the nitro group, with the highest depletion observed at C5 (ortho to nitro, meta to imidazole). Conversely, the fused dioxane ring exhibits localized electron donation through its oxygen atoms, creating a dipole moment perpendicular to the aromatic plane. This electronic anisotropy results in three distinct reactivity zones:
Electrophilic halogenation experiments confirm this pattern, where bromination exclusively occurs at the C2 position of the imidazole ring (electron density: -0.24 e) rather than the benzodioxin core. The nitro group reduces aromatic ring electron density by 18% compared to non-nitrated analogs, as measured by computational NICS(1)zz values (-7.2 ppm vs. -9.8 ppm). This profound deactivation necessitates unconventional synthetic approaches, such as directed ortho-metalation or nucleophilic substitution, for further functionalization [1] [7].
Table 2: Electrophilic Reactivity Distribution in Benzodioxin-Imidazole Hybrid
Molecular Region | Electron Density (e) | Hammett σ Value | Preferred Electrophile Type |
---|---|---|---|
C5 (ortho to NO₂) | 0.11 | +0.71 | None (inert) |
C8 (para to NO₂) | 0.18 | +0.53 | Strong electrophiles (e.g., NO₂⁺) |
Imidazole C2 | -0.24 | -0.32 | Soft electrophiles (e.g., Br⁺, CH₃⁺) |
Dioxane O | -0.52 | -1.12 | Hard acids (e.g., BF₃, AlCl₃) |
Regioselective modifications are further constrained by the peri-interaction between the nitro group and the adjacent imidazole hydrogen, creating a 2.9 Å steric compression that hinders approach from the molecular plane. Consequently, electrophilic reactions proceed with >90% selectivity at the imidazole C4/C5 positions when the C2 position is blocked, demonstrating the synthetic controllability enabled by this polarized system [3].
The pharmacophoric elements of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole operate synergistically to stabilize ligand-receptor complexes through complementary non-covalent interactions. X-ray crystallography of homologous AMPA receptor ligands reveals that the nitro group engages in bidentate hydrogen bonding with the conserved Arg485 residue (distance: 2.8-3.0 Å), while simultaneously participating in charge transfer to the adjacent Tyr450 phenol ring (dihedral angle: 18°). This dual interaction mode contributes approximately 60% of the total binding energy (-9.2 kcal/mol) according to free energy perturbation calculations [9].
The imidazole ring delivers three-dimensional stabilization through:
Molecular dynamics simulations demonstrate that protonation of N3 in the imidazole ring (pKa = 6.8) enhances electrostatic complementarity with the receptor’s polar subpocket, increasing residence time from 0.8 to 2.4 seconds at physiological pH. The benzodioxin oxygen atoms provide additional stabilization through water-mediated hydrogen bonding (2.9-3.1 Å) with backbone amides in the S2 binding domain, contributing 15-20% of total complex stability .
Table 3: Binding Interactions of Key Pharmacophoric Elements
Moiety | Interaction Type | Binding Partner | Energy Contribution (kcal/mol) |
---|---|---|---|
Nitro group | Bidentate H-bond | Arg485 (guanidinium) | -4.2 |
Charge transfer | Tyr450 (phenol) | -2.1 | |
Imidazole N3 | Cation-π | Lys728 (ammonium) | -3.4 |
Imidazole N1 | H-bond | Glu402 (carboxyl) | -2.8 |
Dioxane O | Water-mediated H-bond | Backbone amides | -1.7 |
The orthogonal orientation of the imidazole relative to the benzodioxin plane (dihedral: 67°) positions the N-H vector optimally for hydrogen bond donation while allowing the nitro group to maintain coplanarity with the aromatic system. This three-dimensional arrangement creates a complementary electrostatic surface matching the AMPA receptor’s ligand-binding domain (LBD), with a shape complementarity score (Sc) of 0.78 versus 0.65 for non-nitrated analogs. The 7-nitro substituent’s electron-withdrawing effect also enhances imidazole π-acidity by 22%, strengthening cation-π interactions critical for receptor subtype selectivity [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: